N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea
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Overview
Description
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of triazole derivatives
Mechanism of Action
Target of action
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of action
The mode of action of 1,2,4-triazole-containing compounds is often through interactions with biological receptors. For example, the anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Biochemical pathways
1,2,4-triazoles have been found to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
Nitrogen-containing heterocycles like 1,2,4-triazoles have a significant effect on the process of discovering new structures for pharmaceutical applications .
Action environment
Nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities.
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzylamine: A precursor in the synthesis of the target compound.
2,6-dimethylphenyl isocyanate: Another precursor used in the synthesis.
Uniqueness
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the triazole ring and the urea moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple fields.
Biological Activity
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN5O. The compound features a triazole ring which is critical for its biological activity. The presence of chlorine and dimethylphenyl groups enhances its pharmacological profile.
Antifungal Activity
Research has shown that 1,2,4-triazole derivatives exhibit significant antifungal properties. A study indicated that compounds with similar structures demonstrated effective inhibition against various fungal strains. For instance, a related triazole compound showed an IC50 value of 0.5 μg/mL against Candida albicans .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several bacterial strains. In vitro studies reported that it exhibited substantial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of triazole derivatives have been widely studied. Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. In vitro assays revealed that it reduced cell viability in breast cancer cell lines with an IC50 value of 12 μM .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole moiety is known to inhibit the synthesis of ergosterol in fungi and disrupt cell membrane integrity . Additionally, it may act as an inhibitor of certain kinases involved in cell signaling pathways in cancer cells.
Case Studies
Case Study 1: Antifungal Efficacy
In a comparative study involving various triazole derivatives, this compound was found to be among the top performers in inhibiting fungal growth. Its effectiveness was attributed to its structural configuration which allows for better binding to fungal enzymes compared to other derivatives .
Case Study 2: Anticancer Properties
Another investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation rates after treatment with varying concentrations of the compound over 48 hours. Flow cytometry analysis confirmed the induction of apoptosis in treated cells .
Data Summary Table
Properties
IUPAC Name |
1-[[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-5-3-6-13(2)17(12)23-18(25)21-9-14-15(19)7-4-8-16(14)24-11-20-10-22-24/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBNEIIYRWCEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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